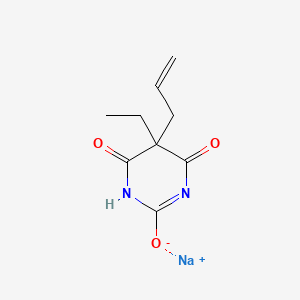![molecular formula C11H20O4S B13806622 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is an organic compound with the molecular formula C11H20O4S. It is a derivative of pentanoic acid and is characterized by the presence of an ethoxy-oxoethylthio group attached to the fourth carbon of the pentanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester typically involves the esterification of pentanoic acid derivatives with ethoxy-oxoethylthio groups. One common method is the reaction of 4-mercaptopentanoic acid with ethyl 2-bromo-2-ethoxyacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-mercaptopentanoic acid attacks the bromo group of ethyl 2-bromo-2-ethoxyacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ethoxy-oxoethylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 4-oxo-, ethyl ester: Similar in structure but lacks the ethoxy-oxoethylthio group.
Pentanoic acid, 4-methyl-, ethyl ester: Similar in structure but has a methyl group instead of the ethoxy-oxoethylthio group.
Uniqueness
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is unique due to the presence of the ethoxy-oxoethylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pentanoic acid derivatives and expands its range of applications in various fields.
Propiedades
Fórmula molecular |
C11H20O4S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylpentanoate |
InChI |
InChI=1S/C11H20O4S/c1-4-14-10(12)7-6-9(3)16-8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
ADEVUMSKUFQWSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)SCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



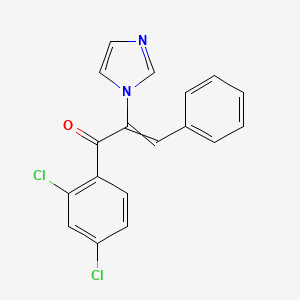

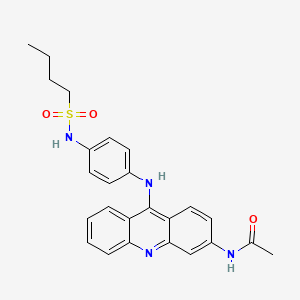
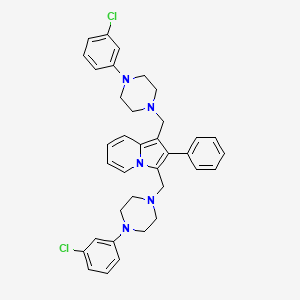


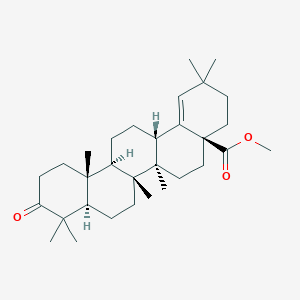
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
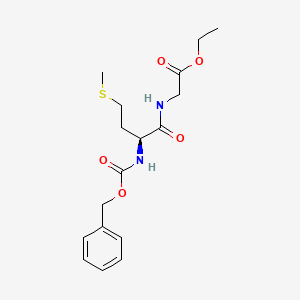
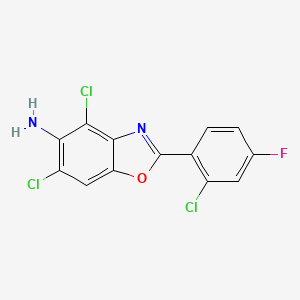
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
